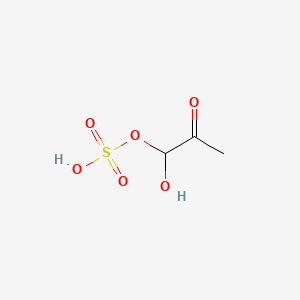
(1-Hydroxy-2-oxopropyl) hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxyacetone sulfate is a chemical compound derived from dihydroxyacetone, a simple ketotriose. Dihydroxyacetone is primarily known for its use in sunless tanning products, where it reacts with amino acids in the skin to produce a browning effect. Dihydroxyacetone sulfate, on the other hand, is a sulfate ester of dihydroxyacetone and has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Dihydroxyacetone sulfate can be synthesized through the sulfation of dihydroxyacetone. This process typically involves the reaction of dihydroxyacetone with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product.
Industrial Production Methods
Industrial production of dihydroxyacetone sulfate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as distillation and crystallization are employed to purify the compound and remove any impurities.
化学反应分析
Types of Reactions
Dihydroxyacetone sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more complex sulfate esters.
Reduction: Reduction reactions can convert it back to dihydroxyacetone.
Substitution: It can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various sulfate esters, dihydroxyacetone, and substituted derivatives of dihydroxyacetone sulfate.
科学研究应用
Dihydroxyacetone sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in metabolic pathways and its interactions with biological molecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
Dihydroxyacetone sulfate exerts its effects through its interactions with biological molecules. It is readily phosphorylated to dihydroxyacetone phosphate by enzymes such as triokinase in erythrocytes. This phosphorylation is crucial for its role in metabolic pathways, including glycolysis. Additionally, it acts as a sunscreening agent when combined with naphthoquinones, providing protection against ultraviolet radiation.
相似化合物的比较
Similar Compounds
Dihydroxyacetone: The parent compound, primarily used in sunless tanning products.
Glyceraldehyde: Another simple ketose with similar chemical properties.
Glycerone: A synonym for dihydroxyacetone, often used interchangeably.
Uniqueness
Dihydroxyacetone sulfate is unique due to its sulfate ester group, which imparts distinct chemical and physical properties. This group enhances its reactivity and makes it suitable for specific applications that dihydroxyacetone alone cannot fulfill.
属性
分子式 |
C3H6O6S |
|---|---|
分子量 |
170.14 g/mol |
IUPAC 名称 |
(1-hydroxy-2-oxopropyl) hydrogen sulfate |
InChI |
InChI=1S/C3H6O6S/c1-2(4)3(5)9-10(6,7)8/h3,5H,1H3,(H,6,7,8) |
InChI 键 |
KYXDFKSRGBAAIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(O)OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


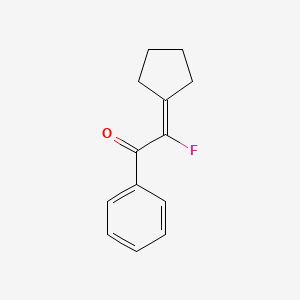

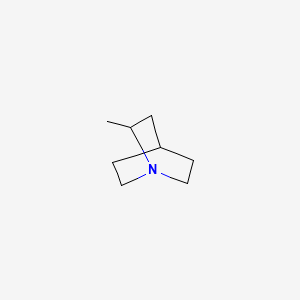

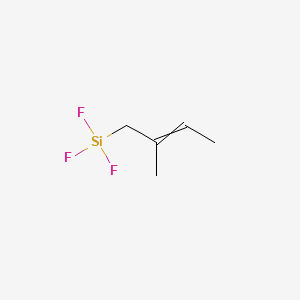

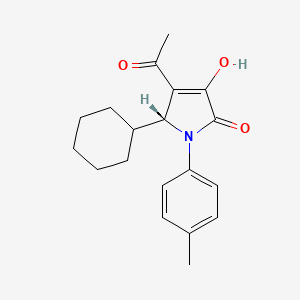
![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
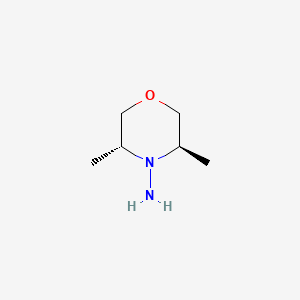
![(2E)-3-butyl-2-[(2Z,4E)-5-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)-3-chloropenta-2,4-dienylidene]-1,1-dimethylbenzo[e]indole;perchlorate](/img/structure/B13813483.png)

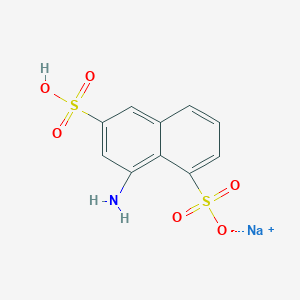
![3,5-Dibromo-2-[[[(4-bromobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13813498.png)
